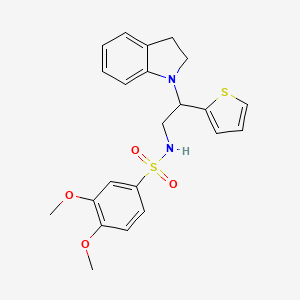

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as CUDC-907, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of hematological malignancies and solid tumors.

Applications De Recherche Scientifique

Antitubercular Potential

- Antitubercular Agent Docking Study : A derivative of the compound showed potential as an antitubercular agent. It was docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting inhibitory action against tuberculosis (Purushotham & Poojary, 2018).

Anticancer Activity

- Cell-Based Antitumor Screening : Compounds from sulfonamide-focused libraries, including derivatives similar to the specified compound, have been evaluated for anticancer activity. Two derivatives showed promise as cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).

- Small Molecule Hypoxia Inducible Factor-1 Pathway Inhibitor : A related compound has been identified as a novel small molecule inhibitor of the HIF-1 pathway, antagonizing tumor growth in animal models of cancer (Mun et al., 2012).

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Novel indole derivatives with a sulfamoylphenyl moiety exhibited strong inhibition of human carbonic anhydrases, an enzyme family with therapeutic relevance (Eraslan-Elma et al., 2022).

DNA Interaction and Antiproliferative Activity

- DNA Binding and Cleavage : Copper(II)-sulfonamide complexes with derivatives of the compound demonstrated significant binding to calf thymus DNA and showed DNA cleavage activity. They also exhibited antiproliferative activity in human tumor cells (González-Álvarez et al., 2013).

Computational Studies

- Structural and Electronic Properties : A study focused on the structural and electronic properties of a newly synthesized sulfonamide molecule, providing insights into its potential interactions and reactivity (Murthy et al., 2018).

Pharmacology of Sulfonamide Derivatives

- In Vivo Anti-Pancreatic Cancer Activities : KCN1, a related compound, demonstrated significant in vitro and in vivo anti-cancer activity against pancreatic cancer. It also showed good pharmacological stability and tissue distribution (Wang et al., 2012).

Miscellaneous Applications

- Optical Properties Study : Research into the optical properties of functionally substituted derivatives revealed potential applications in fields like fluorescent materials (Bogza et al., 2018).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets within the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Result of Action

One study found that a similar compound, (s)-(–)-n-[2-(3-hydroxy-2-oxo-2,3-dihydro-1h-indol-3-yl)-ethyl]-acetamide (sna), isolated from selaginella pulvinata plant, showed potent inhibitory activity against melanoma cell proliferation through increasing apoptosis . This suggests that the compound could potentially have similar effects.

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-27-20-10-9-17(14-21(20)28-2)30(25,26)23-15-19(22-8-5-13-29-22)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWZVFNEZCSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)